An In-depth Technical Guide to 2,3-Difluoropyridine-4-boronic acid
An In-depth Technical Guide to 2,3-Difluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridine-4-boronic acid, with the CAS Number 1263374-42-0, is a fluorinated heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery.[1][2] Its strategic importance lies in the unique combination of a pyridine ring, a versatile boronic acid functional group, and two fluorine atoms. This distinct substitution pattern imparts favorable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and modulated pKa.[3][4] This guide provides a comprehensive overview of the technical data, synthesis, and applications of 2,3-Difluoropyridine-4-boronic acid, with a focus on its role in the synthesis of complex pharmaceutical agents.
Physicochemical and Spectral Data
Quantitative data for 2,3-Difluoropyridine-4-boronic acid is summarized in the table below. This information is critical for its application in synthetic chemistry, allowing for precise control of reaction conditions and characterization of resulting products.
| Property | Value | Reference |
| CAS Number | 1263374-42-0 | [1][2] |
| Molecular Formula | C5H4BF2NO2 | [1] |
| Molecular Weight | 158.9 g/mol | [1][5] |
| Purity | ≥98% | [1][5] |
| Appearance | Solid | [5] |
| Boiling Point | 309.1 °C | [6] |
Spectral analysis is fundamental for the structural elucidation and purity assessment of 2,3-Difluoropyridine-4-boronic acid. While specific spectral data is often proprietary to suppliers, 1H NMR, 13C NMR, IR, and MS spectra are standard characterization methods for this compound.[7][8]
Synthesis and Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for 2,3-Difluoropyridine-4-boronic acid is not readily found in the literature, a representative procedure can be inferred from the synthesis of structurally similar fluorinated pyridine boronic acids. The most common synthetic route involves a halogen-metal exchange followed by borylation.
Representative Synthesis Protocol: Halogen-Metal Exchange and Borylation
This protocol is based on established methods for analogous compounds and should be optimized for the specific substrate.
Materials:
-
Precursor (e.g., 4-bromo-2,3-difluoropyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the 4-halo-2,3-difluoropyridine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,3-Difluoropyridine-4-boronic acid.
Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
2,3-Difluoropyridine-4-boronic acid is a highly valued reagent in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[3][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of 2,3-Difluoropyridine-4-boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
2,3-Difluoropyridine-4-boronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine 2,3-Difluoropyridine-4-boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
2,3-Difluoropyridine-4-boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic properties, conferred by the difluoro-substituted pyridine ring, make it an attractive component for enhancing the pharmacological profiles of drug candidates. The well-established utility of the boronic acid moiety in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling ensures its continued importance in the development of novel therapeutics. This guide provides the foundational technical information for researchers to effectively utilize this important synthetic intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Difluoropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 6. 2,3-Difluoropyridine-4-boronic acid price,buy 2,3-Difluoropyridine-4-boronic acid - chemicalbook [m.chemicalbook.com]
- 7. 2,3-Difluoropyridine-4-boronic acid(1263374-42-0) 1H NMR [m.chemicalbook.com]
- 8. 1263374-42-0|(2,3-Difluoropyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
